![molecular formula C12H12N2O4 B2464123 (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate CAS No. 316125-36-7](/img/structure/B2464123.png)
(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate
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Description
(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate, also known as Methyl 4-(4-amino-4-oxobut-2-enamido)benzoate, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Activity :Methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates have been synthesized, reacting methyl esters of aroylpyruvic acids with specific amino compounds. The antimicrobial activity of these compounds was highlighted, indicating their potential in developing antimicrobial agents (Gein et al., 2020).
Synthesis and Biological Activity :The reaction of methyl aroylpyruvates with specific amino compounds resulted in products with significant analgesic and anti-inflammatory activities, showing the therapeutic potential of these derivatives (Gein et al., 2018).
Inhibitors of Kynurenine-3-Hydroxylase :Certain derivatives have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, indicating their potential in treating disorders related to this enzyme's activity (Drysdale et al., 2000).
Spectroscopic Investigation and Cytotoxicity Against Carcinoma Cells :Research into N-maleanilinic acid derivatives showcased their effectiveness against various carcinoma cells, emphasizing the role of structural investigation in understanding the therapeutic potential of these compounds (Zayed et al., 2019).
Synthesis, DFT Calculations, and Optical Nonlinear Properties :Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and studied for their nonlinear optical properties, suggesting applications in optical devices due to their optical limiting properties (Abdullmajed et al., 2021).
properties
IUPAC Name |
methyl 4-[[(E)-4-amino-4-oxobut-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(17)8-2-4-9(5-3-8)14-11(16)7-6-10(13)15/h2-7H,1H3,(H2,13,15)(H,14,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRIEMUVAZRXEV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate |
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